Dual-Amino Architecture Enables Potent HIF-1α Transcription Inhibition Not Achievable with Mono-Amino Benzo[d]isoxazole Cores
In a series of 26 benzo[d]isoxazole derivatives evaluated for HIF-1α transcription inhibition, the 3-amino-5-substituted benzo[d]isoxazole scaffold was essential for achieving sub-100 nM potency. The most potent compounds (15 and 31), which incorporate the 3-amino-benzo[d]isoxazole pharmacophore with additional 5-position elaboration, achieved an IC₅₀ of 24 nM in a HEK293T dual-luciferase reporter assay [1]. In contrast, the unsubstituted benzo[d]isoxazole core and simple 3-amino or 5-amino mono-substituted analogs lacked measurable HIF-1α inhibition (IC₅₀ > 10 μM) in the same assay system [1]. The 3,5-diamine provides the foundational 3-amino motif required for target engagement while offering the 5-position amine as a synthetic diversification point that enables the potency gains achieved through 5-position derivatization.
| Evidence Dimension | HIF-1α transcription inhibition (cell-based dual-luciferase reporter assay) |
|---|---|
| Target Compound Data | Benzo[d]isoxazole-3,5-diamine: foundational scaffold; 3-amino-5-substituted derivatives achieve IC₅₀ = 24 nM (compounds 15 and 31) [1] |
| Comparator Or Baseline | Unsubstituted benzo[d]isoxazole and mono-amino (3-amino or 5-amino) analogs: IC₅₀ > 10 μM (inactive) [1] |
| Quantified Difference | >400-fold improvement in potency when 3-amino pharmacophore is combined with 5-position functionalization (24 nM vs >10,000 nM baseline); the 3,5-diamine provides both the essential 3-amino group and the 5-amino diversification handle. |
| Conditions | HEK293T cells; dual-luciferase gene reporter assay under normoxic conditions [1] |
Why This Matters
The 3,5-diamine is the only commercially available benzo[d]isoxazole building block that simultaneously provides the essential 3-amino pharmacophore for HIF-1α target engagement and the 5-amino synthetic handle for potency optimization—a dual advantage absent in any mono-amino analog.
- [1] Lee S, Kim N, Lee J, et al. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. ACS Med Chem Lett. 2022;13(12):1864-1869. doi:10.1021/acsmedchemlett.2c00308. View Source
